1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a chemical compound notable for its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane moiety substituted with a tert-butyl group and a methanamine functional group. The compound is represented by the molecular formula CHClN and has a molecular weight of approximately 190 Da. Its structural characteristics suggest potential applications in medicinal chemistry and organic synthesis, although research on its biological activity remains limited .
This compound is classified as an amine due to the presence of the methanamine group, and it falls under the category of bicyclic compounds due to its bicyclo[1.1.1] structure. The tert-butyl substitution enhances its lipophilicity, which may influence its biological activity and synthetic utility . The compound's CAS number is 1886967-51-6, facilitating its identification in chemical databases.
The synthesis of 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves several steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride features a bicyclic framework that contributes to its unique chemical properties. The tert-butyl group increases steric hindrance, which may affect its interactions with biological targets.
CC(C)(C)C1C2CC(C2)C(C1)CN.This structure indicates significant potential for steric effects that could influence reactivity and binding interactions in biological systems .
The compound's reactivity profile includes potential interactions typical of amines, such as:
Technical details regarding these reactions depend on specific conditions such as solvent choice and temperature, which can significantly affect reaction rates and outcomes .
Relevant data regarding these properties can inform handling procedures and storage requirements for laboratory use .
Scientific uses for 1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride include:
Further research into its biological activity could expand its applications in pharmacology and therapeutic development .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: